N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide
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Overview
Description
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is an organic compound with a complex molecular structure. This compound is characterized by its fluorobenzene, furan, and sulfonyl groups, which contribute to its unique chemical properties and potential applications. While not much is readily available about this specific compound, its structure suggests it has versatile utility in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide generally involves multiple steps, integrating several functional groups into the core structure. One possible synthetic route includes:
Initial Condensation: : The process may start with the condensation of 4-fluorobenzenesulfonyl chloride with 2-furanethanol in the presence of a base such as triethylamine, resulting in the formation of an intermediate sulfonate ester.
Alkylation: : The intermediate is then alkylated using an appropriate alkyl halide, such as 3-methylbutyl bromide, under basic conditions to form the desired N-(3-methylbutyl) derivative.
Final Amidation: : The final step involves amidation of the intermediate with ethanediamide, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the target compound.
Industrial Production Methods
In an industrial setting, the production may involve similar synthetic steps but scaled up with optimizations for yield, purity, and cost-effectiveness. These optimizations can include using continuous flow reactors to enhance reaction efficiency and employing high-throughput screening methods for catalyst and condition optimization.
Chemical Reactions Analysis
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide can undergo a variety of chemical reactions:
Types of Reactions
Oxidation: : The furan ring can be susceptible to oxidation under specific conditions, forming hydroxy derivatives or even cleaved products depending on the strength of the oxidizing agent.
Reduction: : The compound’s nitro or sulfonyl groups may undergo reduction reactions, typically resulting in amine derivatives.
Substitution: : The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: : Common reducing agents like lithium aluminium hydride or catalytic hydrogenation can facilitate reduction reactions.
Nucleophiles: : Strong nucleophiles such as alkoxides or amines can be utilized for substitution reactions on the fluorobenzene moiety.
Major Products
Oxidation Products: : Hydroxy derivatives or ring-cleaved products of the furan moiety.
Reduction Products: : Amine derivatives or fully reduced ethanediamide derivatives.
Substitution Products: : Derivatives with substituted groups replacing the fluoro moiety on the benzene ring.
Scientific Research Applications
The compound N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide finds applications in various fields:
Chemistry
Catalysis: : Due to its unique structure, it can serve as a ligand in organometallic catalysis, enhancing reaction selectivity and efficiency.
Biology
Enzyme Inhibition:
Medicine
Drug Development: : The compound's structure suggests possible activity against specific biological targets, making it a candidate for drug discovery research.
Industry
Materials Science: : Its complex structure can be leveraged in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide exerts its effects would depend heavily on its specific application.
Molecular Targets and Pathways
Biological Activity: : If used as an enzyme inhibitor, it would interact with the enzyme’s active site, likely forming reversible or irreversible bonds that inhibit the enzyme’s activity.
Chemical Activity: : In catalysis, it may act as a ligand, coordinating with a metal center to facilitate a specific catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-N'-(furan-2-ylmethyl)ethanediamide: : Similar in having a fluorobenzene and furan moiety but with different linkage.
2-(4-fluorobenzenesulfonyl)-N-(3-methylbutyl)ethanediamide: : Lacks the furan ring but has the fluorobenzene sulfonyl and ethanediamide parts.
Uniqueness
The combination of a fluorobenzene, sulfonyl group, and furan ring within the same molecule imparts unique chemical properties, making N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide a versatile compound in various research and industrial applications. Its specific structure offers distinct advantages in terms of reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-13(2)9-10-21-18(23)19(24)22-12-17(16-4-3-11-27-16)28(25,26)15-7-5-14(20)6-8-15/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUDXGOOGOCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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